1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the CAS number 1856026-25-9. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure that includes multiple nitrogen-containing heterocycles, making it of interest for various scientific investigations.
1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is classified as an organic compound due to its carbon-based structure. It is specifically categorized under heterocyclic compounds because it contains rings that include atoms other than carbon, particularly nitrogen.
The synthesis of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity but are not extensively detailed in available literature.
The molecular formula of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is C12H20N5. The structure features:
The molecular weight of the compound is approximately 269.77 g/mol. The structural representation can be visualized using SMILES notation: CCn1ncc(C)c1CNCc1cnn(C)c1.Cl .
The compound can participate in various chemical reactions typical for amines and pyrazoles, including:
Technical details regarding specific reaction conditions or yields are not widely documented but would be essential for practical applications.
The mechanism of action for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with biological targets at the molecular level. Pyrazole derivatives often exhibit activity by:
Data on specific targets or pathways affected by this compound remain limited and require further research for comprehensive understanding.
While specific physical properties such as density and boiling point are not readily available, the compound is typically expected to exhibit characteristics common to organic compounds, including solubility in organic solvents.
Chemical properties include:
The compound's unique structure positions it as a candidate for several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: